molecular formula C12H13NO2S B2383392 Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate CAS No. 31310-19-7

Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate

Cat. No. B2383392
CAS RN: 31310-19-7
M. Wt: 235.3
InChI Key: HWUQWROLRSTSGZ-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, possessing a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific molecular structure of this compound is not detailed in the available resources.


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

1. Derivative Synthesis

Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate has been used as a starting material to synthesize various derivatives. This includes its conversion to ethyl 3-methylbenzo[b]thiophen-2-carboxylate and further to its bromo-derivatives. These derivatives have been used in preliminary pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).

2. Photolysis Studies

It has been involved in photolysis studies, where its azido derivatives were photolysed and thermolysed in various nucleophilic solvents, yielding products derived from a triplet nitrene (Iddon, Suschitzky, & Taylor, 1974).

3. Schiff Base Formation

A new azo-Schiff base was prepared using Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate, showcasing its utility in synthesizing complex molecular structures (Menati, Mir, & Notash, 2020).

4. Application in Dye Synthesis

This compound has been used in the synthesis of azo dyes. The synthesized dyes demonstrated good coloration and fastness properties on polyester, indicating its potential in textile applications (Sabnis & Rangnekar, 1989).

properties

IUPAC Name

ethyl 5-amino-3-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQWROLRSTSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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